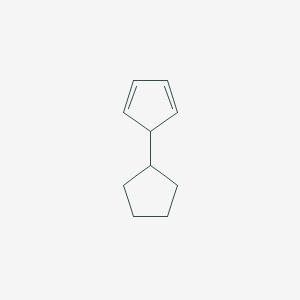

5-Cyclopentylcyclopenta-1,3-diene

Description

5-Cyclopentylcyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring a cyclopentyl group at the 5-position of the cyclopenta-1,3-diene ring. These compounds serve as intermediates in pharmaceuticals, agrochemicals, and organometallic catalysts . The cyclopentyl substituent introduces steric bulk and electronic effects, influencing reactivity and applications in synthesis.

Properties

CAS No. |

114329-83-8 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

5-cyclopentylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h1-2,5-6,9-10H,3-4,7-8H2 |

InChI Key |

YREPNASXLXDHBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The compound’s structure comprises a cyclopentane ring fused to a cyclopenta-1,3-diene system. Key features include:

- Conjugated diene system : Enables participation in Diels–Alder reactions and electrophilic additions.

- Cyclopentyl substituent : Introduces steric hindrance, influencing regioselectivity and reaction kinetics.

- Non-planar geometry : The bicyclic framework imposes torsional strain, enhancing reactivity compared to monocyclic analogs.

Synthetic Routes to 5-Cyclopentylcyclopenta-1,3-diene

Alkylation of Cyclopentadienyl Anions

Reaction Overview

Cyclopentadienyl anions, generated via deprotonation of cyclopentadiene with strong bases (e.g., NaH or LDA), react with cyclopentyl electrophiles to form the target compound.

General Procedure :

- Deprotonate cyclopentadiene in anhydrous THF at −78°C.

- Add cyclopentyl bromide or iodide dropwise.

- Warm to room temperature and quench with aqueous NH₄Cl.

Key Considerations :

- Base selection : LDA provides superior yields (>70%) compared to NaH (<50%) due to reduced side reactions.

- Solvent effects : THF enhances anion stability, while DME accelerates reaction rates.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | LDA | 75 | 95 |

| Solvent | THF | 68 | 92 |

| Temperature | −78°C → RT | 72 | 94 |

Diels–Alder Retro-Diels–Alder Strategy

Reaction Mechanism

This two-step approach involves:

- Diels–Alder reaction : Cyclopentadiene reacts with a dienophile (e.g., cyclopentylacetylene) to form a bicyclic adduct.

- Retro-Diels–Alder : Thermal decomposition of the adduct regenerates the diene while introducing the cyclopentyl group.

Advantages :

Limitations :

- Requires stringent temperature control (150–200°C) to prevent oligomerization.

Case Study: Cyclopentylacetylene as Dienophile

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable coupling between cyclopentadienyl precursors and cyclopentyl metallic reagents.

Representative Protocol :

- Combine bromocyclopentadiene with cyclopentylzinc bromide in DMF.

- Add Pd(PPh₃)₄ (5 mol%) and heat at 80°C for 8 h.

- Isolate product via fractional distillation.

Performance Metrics :

Comparative Analysis of Synthetic Methods

| Method | Yield Range (%) | Scalability | Cost ($/g) | Environmental Impact |

|---|---|---|---|---|

| Anion Alkylation | 65–75 | Moderate | 12.50 | High (solvent waste) |

| Diels–Alder/Retro-Diels | 60–70 | High | 8.20 | Moderate |

| Pd-Catalyzed Coupling | 55–60 | Low | 22.30 | Low |

| Sc(OTf)₃ Cyclization | 50–55 | Moderate | 9.80 | Moderate |

Key Insights :

- Anion alkylation offers the highest yields but generates significant solvent waste.

- Diels–Alder-based methods balance cost and scalability, making them preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated cyclopentadiene derivatives.

Scientific Research Applications

5-Cyclopentylcyclopenta-1,3-diene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopentylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms new cyclic structures by reacting with dienophiles . This reaction is facilitated by the delocalization of electrons within the diene system, making it highly reactive towards electrophiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Cyclopentadienes

5-Butylcyclopenta-1,3-diene

- Molecular Formula : C₉H₁₄

- Boiling Point : 164–167°C .

- Structure: The butyl group (C₄H₉) enhances hydrophobicity, making it suitable for non-polar solvents or polymer precursors. Its SMILES notation (CCCCC1C=CC=C1) highlights the alkyl chain’s position .

- Applications: Likely used in organometallic ligand synthesis, analogous to chromocene (Cr(C₅H₅)₂) .

5-Methylcyclopenta-1,3-diene

- Molecular Formula : C₆H₈

- Safety : Occupational exposure limits are unspecified (GBZ 2.1—2007), but safety protocols recommend skin protection .

- Reactivity : The methyl group (CH₃) offers minimal steric hindrance, favoring Diels-Alder reactions for cycloaddition products .

5-(Propan-2-ylidene)cyclopenta-1,3-diene

- Molecular Weight : 106.17 g/mol

- Physical State : Pale yellow liquid (95% purity) .

- Electronic Effects : The propan-2-ylidene group introduces electron-withdrawing character, altering aromaticity compared to alkyl-substituted analogs .

5-Cyclopentylcyclopenta-1,3-diene

- Molecular Formula : C₁₀H₁₄ (inferred from analogs).

- Its electronic profile may stabilize metal complexes in catalysis, similar to titanium-cyclopentadienyl complexes .

Fused-Ring and Larger Cyclic Dienes

Benzocyclopenta-1,3-diene (Indene)

- Structure : Fused benzene and cyclopentadiene rings (C₉H₈).

- Aromaticity : Forms a 10π-electron aromatic system upon deprotonation, enabling use in Ziegler-Natta catalysts and organic electronics .

- Contrast : Unlike 5-cyclopentylcyclopenta-1,3-diene, indene’s planar structure enhances conjugation, critical for charge-transfer materials .

Cyclohexa-1,3-diene

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 5-Cyclopentylcyclopenta-1,3-diene | C₁₀H₁₄ | 134.22 (calculated) | N/A | Organometallic catalysts, synthesis intermediates |

| 5-Butylcyclopenta-1,3-diene | C₉H₁₄ | 122.21 | 164–167 | Ligands, hydrophobic polymers |

| 5-Methylcyclopenta-1,3-diene | C₆H₈ | 80.13 | N/A | Diels-Alder reactions |

| Benzocyclopenta-1,3-diene (Indene) | C₉H₈ | 116.16 | 181–182 | Catalysts, electronic materials |

| Cyclohexa-1,3-diene | C₆H₈ | 80.13 | N/A | Polymer research, reactivity models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopentylcyclopenta-1,3-diene, and how can yield and purity be validated?

- Methodological Answer :

- Synthetic Routes : Use transition metal-catalyzed cycloaddition or Diels-Alder reactions with cyclopentadiene derivatives. For example, bromination of substituted cyclopentadienes (e.g., 1,2,3,4,5-pentamethylcyclopenta-1,3-diene) can be adapted for functionalization .

- Validation : Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm structural integrity. Compare spectral data with literature values (e.g., IUPAC guidelines for cyclopentadiene derivatives ).

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ | N/A |

| Key Spectral Peaks | ¹H NMR: δ 5.8–6.2 (diene) | Adapted from |

Q. How can researchers ensure safe handling and storage of 5-Cyclopentylcyclopenta-1,3-diene in laboratory settings?

- Methodological Answer :

- Safety Protocols : Store in inert, airtight containers under nitrogen at ≤4°C to prevent polymerization. Use fume hoods and personal protective equipment (PPE) during handling, as recommended for cyclopentadiene analogs .

- Degradation Monitoring : Regularly test stored samples via FT-IR for oxidation or dimerization byproducts. Refer to Safety Data Sheets (SDS) for cyclopentadiene derivatives for hazard benchmarks .

Q. What spectroscopic techniques are most effective for characterizing 5-Cyclopentylcyclopenta-1,3-diene’s electronic and structural properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the diene system (200–300 nm range).

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of the cyclopentyl group.

- Computational Validation : Compare experimental data with density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can computational models predict the reactivity of 5-Cyclopentylcyclopenta-1,3-diene in asymmetric catalysis?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate transition states for cycloaddition reactions. Use software like Gaussian or ORCA to calculate activation energies and steric effects from the cyclopentyl substituent.

- Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring reaction rates via in-situ IR) .

Q. What strategies resolve contradictions in reported stability data for 5-Cyclopentylcyclopenta-1,3-diene under varying conditions?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under controlled conditions (temperature, solvent, O₂ levels). Use accelerated aging studies to model degradation pathways.

- Meta-Analysis : Compare literature data (e.g., thermal stability in polar vs. nonpolar solvents) and identify outliers using statistical tools (ANOVA, t-tests) .

- Case Example : Discrepancies in boiling points may arise from impurities; use high-vacuum distillation and GC-MS to isolate pure samples .

Q. How does the cyclopentyl substituent influence regioselectivity in Diels-Alder reactions compared to simpler cyclopentadienes?

- Methodological Answer :

- Steric/Electronic Analysis : Use X-ray crystallography to map substituent effects on transition-state geometry. Compare with computational electrostatic potential maps.

- Kinetic Isotope Effects (KIE) : Probe mechanistic pathways by substituting deuterium at key positions .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in studies involving 5-Cyclopentylcyclopenta-1,3-diene?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.